2',6-Dimethyl-[1,1'-biphenyl]-3-amine
CAS No.: 107622-08-2
Cat. No.: VC7902645
Molecular Formula: C14H15N
Molecular Weight: 197.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107622-08-2 |
|---|---|
| Molecular Formula | C14H15N |
| Molecular Weight | 197.27 g/mol |
| IUPAC Name | 4-methyl-3-(2-methylphenyl)aniline |
| Standard InChI | InChI=1S/C14H15N/c1-10-5-3-4-6-13(10)14-9-12(15)8-7-11(14)2/h3-9H,15H2,1-2H3 |
| Standard InChI Key | ZRMJQLDEVUBFHG-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N)C2=CC=CC=C2C |
| Canonical SMILES | CC1=C(C=C(C=C1)N)C2=CC=CC=C2C |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
2',6-Dimethyl-[1,1'-biphenyl]-3-amine (CAS: 107622-08-2) is systematically named 4-methyl-3-(2-methylphenyl)aniline under IUPAC nomenclature . Its structure consists of two benzene rings connected by a single bond, with methyl groups at the 2' and 6' positions of the second ring and an amine group at the 3' position of the first ring (Figure 1). The compound’s canonical SMILES representation is CC1=C(C(=CC=C1)N)C2=CC=CC=C2C, reflecting its substitution pattern .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 197.27 g/mol |
| IUPAC Name | 4-methyl-3-(2-methylphenyl)aniline |
| InChI Key | QGYVUIWEKSXELY-UHFFFAOYSA-N |
| PubChem CID | 20536697 |
The compound’s three-dimensional conformation, accessible via PubChem’s interactive model, reveals a non-planar structure due to steric hindrance between the methyl and amine groups . This spatial arrangement influences its reactivity and interactions in supramolecular systems.
Synthesis and Reaction Pathways
General Synthetic Strategies
The synthesis of biphenyl amines often involves cross-coupling reactions to construct the biphenyl core, followed by functionalization of the aromatic rings. For 2',6-Dimethyl-[1,1'-biphenyl]-3-amine, two primary routes are hypothesized:
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Suzuki-Miyaura Coupling: A palladium-catalyzed reaction between a boronic acid derivative and a halogenated aniline precursor could yield the biphenyl scaffold. Subsequent methylation via Friedel-Crafts alkylation or directed ortho-metalation might introduce the methyl groups.
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Ullmann Coupling: Copper-mediated coupling of iodotoluene derivatives with substituted anilines could directly form the biphenyl structure under high-temperature conditions .
Regioselective Functionalization
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Biphenyl Formation | Pd(PPh3)4, K2CO3, DME, 80°C | 75–85% |
| Methylation | MeI, AlCl3, CH2Cl2, 0°C→rt | 60–70% |
| Amine Introduction | NH3, H2, Ra-Ni, EtOH, 50°C | 50–65% |
Challenges in synthesis include minimizing byproducts from over-methylation and ensuring regioselectivity at the 3-position. Advanced techniques such as directed ortho-metalation (DoM) or transient directing groups (TDGs) may enhance precision.
Research Applications
Materials Science
In polymer chemistry, biphenyl derivatives contribute to rigid-rod polymers with high thermal stability. The amine group in 2',6-Dimethyl-[1,1'-biphenyl]-3-amine could facilitate covalent attachment to carbon nanotubes or graphene, enabling the development of conductive nanocomposites.
Related Compounds and Derivatives
Azido Derivatives
Fan et al. (2014) synthesized 3-azido-[1,1'-biphenyl]-4-amine via Cu(II)-catalyzed azidation, highlighting the versatility of biphenyl amines in click chemistry applications . The azido group enables Huisgen cycloaddition, forming triazole linkages for polymer crosslinking .
Halogenated Analogues
Bromine or fluorine substitution at the 4' position enhances electrophilic reactivity, making these derivatives valuable in cross-coupling reactions for pharmaceutical synthesis .
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